CID 138991682

Description

CID 138991682 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity. For instance, CID entries in PubChem typically include molecular formulas, structural data, and physicochemical properties such as solubility, logP values, and bioactivity profiles . The absence of direct data on this compound in the provided evidence necessitates a comparative analysis based on structurally or functionally similar compounds, such as oscillatoxin derivatives () or boronic acid analogs ().

Properties

IUPAC Name |

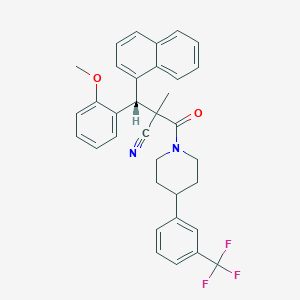

2-[(S)-(2-methoxyphenyl)-naphthalen-1-ylmethyl]-2-methyl-3-oxo-3-[4-[3-(trifluoromethyl)phenyl]piperidin-1-yl]propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H31F3N2O2/c1-33(22-38,32(40)39-19-17-23(18-20-39)25-11-7-12-26(21-25)34(35,36)37)31(29-14-5-6-16-30(29)41-2)28-15-8-10-24-9-3-4-13-27(24)28/h3-16,21,23,31H,17-20H2,1-2H3/t31-,33?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZPONCMNBSEYQW-MOJIJOCKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)(C(C1=CC=CC=C1OC)C2=CC=CC3=CC=CC=C32)C(=O)N4CCC(CC4)C5=CC(=CC=C5)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C#N)([C@H](C1=CC=CC=C1OC)C2=CC=CC3=CC=CC=C32)C(=O)N4CCC(CC4)C5=CC(=CC=C5)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H31F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

556.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 138991682, we compare it with compounds sharing structural motifs or functional roles. Below are two illustrative examples:

Table 1: Structural and Functional Comparison of this compound with Analogous Compounds

Key Findings

Structural Analogues (Oscillatoxin Derivatives): Oscillatoxin D (CID 101283546) and its methylated analog (CID 185389) are macrocyclic polyketides with cytotoxic properties, commonly isolated from marine cyanobacteria . These compounds exhibit high molecular weights (>500 g/mol) and lipophilic characteristics (logP ~4.2), making them potent bioactive agents but challenging to synthesize. Contrast: Unlike boronic acids, oscillatoxins lack synthetic versatility and are primarily studied for their ecological and pharmacological impacts.

Functional Analogues (Boronic Acids) :

- (3-Bromo-5-chlorophenyl)boronic acid (CID 53216313) is a synthetic intermediate used in cross-coupling reactions. It has moderate solubility (0.24 mg/ml) and a logP of 2.15, indicating balanced lipophilicity for organic synthesis .

- Contrast : Boronic acids like CID 53216313 are structurally simpler and more amenable to industrial applications (e.g., drug synthesis) compared to complex natural products like oscillatoxins.

Methodological Considerations

- Structural Similarity : Tools such as PubChem’s "Similar Compounds" feature use Tanimoto coefficients to quantify structural overlap. For example, CID 53216313 has a similarity score of 0.87 with (6-Bromo-2,3-dichlorophenyl)boronic acid, highlighting shared halogenated aromatic motifs .

- Functional Similarity : Compounds like CID 101283546 and CID 185389 are grouped by bioactivity (e.g., cytotoxicity), whereas CID 53216313 is classified by its role in synthetic chemistry .

Q & A

Basic Research Questions

Q. How do I formulate a research question for studying CID 138991682’s mechanism of action?

- Methodological Answer : Use frameworks like PICOT (Population/Problem, Intervention/Indicator, Comparison, Outcome, Timeframe) to structure the question. For example: "How does this compound (intervention) modulate [specific pathway] (outcome) in [cell line/animal model] (population) compared to [existing compound] (comparison) over [time period]?" .

- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine the question. Avoid overly broad terms (e.g., "effects on cells") and specify molecular targets or pathways .

Q. What strategies ensure a systematic literature review for this compound-related studies?

- Methodological Answer :

- Use databases like PubMed, SciFinder, and Google Scholar with Boolean operators (e.g., "this compound AND [pathway/activity]").

- Prioritize primary sources (peer-reviewed journals) over secondary sources (reviews) to avoid bias .

- Track citations of seminal papers using tools like Web of Science to identify recent advances .

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy across studies be resolved?

- Methodological Answer :

- Step 1 : Tabulate discrepancies (e.g., IC₅₀ values, assay conditions) and compare variables like:

| Variable | Study A | Study B |

|---|---|---|

| Cell line | HEK-293 | HeLa |

| Assay duration | 24h | 48h |

| Solvent control | DMSO 0.1% | Ethanol 0.5% |

- Step 2 : Replicate key experiments under standardized conditions (e.g., harmonized protocols from ’s reproducibility guidelines).

- Step 3 : Apply statistical tests (e.g., ANOVA with post-hoc analysis) to determine if variability stems from methodological differences or biological heterogeneity .

Q. What experimental design principles optimize dose-response studies for this compound?

- Methodological Answer :

- Use response surface methodology (RSM) to model interactions between dose, exposure time, and co-treatments .

- Incorporate positive/negative controls (e.g., known agonists/inhibitors) and validate assay sensitivity .

- Predefine exclusion criteria for outliers (e.g., ±3 SD from mean) to minimize noise .

Q. How should researchers address ethical and reproducibility concerns in this compound studies?

- Methodological Answer :

- Follow ARRIVE guidelines for animal studies or HIPAA for human-derived data, ensuring ethical approval is documented .

- Deposit raw data (spectra, chromatograms) in repositories like Figshare or Zenodo, linking them to publications via DOIs .

- Disclose conflicts of interest (e.g., funding sources) and adhere to journal-specific reporting standards (e.g., Beilstein Journal’s experimental detail requirements) .

Data Analysis & Interpretation

Q. What advanced statistical methods are suitable for analyzing this compound’s multi-omics data?

- Methodological Answer :

- For transcriptomics: Use weighted gene co-expression network analysis (WGCNA) to identify modules correlated with CID 13899182 treatment .

- For metabolomics: Apply partial least squares-discriminant analysis (PLS-DA) to distinguish metabolite profiles between treatment groups .

- Validate findings with orthogonal methods (e.g., qPCR for RNA-seq hits) to reduce false positives .

Q. How can researchers identify and validate off-target effects of this compound?

- Methodological Answer :

- Use chemoproteomics (e.g., activity-based protein profiling) to map unintended interactions .

- Perform differential scanning fluorimetry (DSF) to assess binding to non-target proteins .

- Cross-reference results with databases like ChEMBL to rule out known promiscuous binders .

Synthesis & Characterization

Q. What analytical techniques are critical for confirming this compound’s purity and structure?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.